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Cocarboxylasetetrahydrate

Cat. No.: B13357738
M. Wt: 496.37 g/mol
InChI Key: KLOLNRGPRQYTIW-UHFFFAOYSA-N
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Description

Cocarboxylase (B7798076) Tetrahydrate as the Active Thiamine (B1217682) Diphosphate (B83284) Coenzyme

Cocarboxylase is chemically known as thiamine pyrophosphate (TPP) or thiamine diphosphate (ThDP). wikipedia.orgpatsnap.com It is synthesized in the body from thiamine, a water-soluble vitamin that cannot be produced by the body and must be obtained from the diet. metabolics.com The conversion of thiamine to its active coenzyme form, cocarboxylase, is carried out by the enzyme thiamine diphosphokinase. wikipedia.org

The chemical structure of cocarboxylase consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge, with a pyrophosphate group attached. patsnap.com The thiazole ring is the most crucial part of the molecule for its catalytic activity. wikipedia.org Specifically, a proton on the C2 carbon of the thiazole ring is acidic, and its removal results in the formation of a carbanion, a key reactive species in the enzymatic reactions it catalyzes. wikipedia.orglibretexts.org This carbanion is sometimes referred to as the ylide form of TPP. wikipedia.org

Cocarboxylase is considered the most abundant and physiologically significant form of thiamine, serving as the best indicator of thiamine status in the body. synnovis.co.uk Its ready-to-use nature as an active coenzyme makes it immediately available for metabolic processes without the need for further conversion. metabolics.com

Fundamental Role in Central Metabolic Pathways

The importance of cocarboxylase tetrahydrate is underscored by its integral role as a cofactor for several crucial enzymes that function at the crossroads of major metabolic pathways. cornell.edupatsnap.com These enzymes are primarily involved in the decarboxylation of α-keto acids and the transfer of two-carbon units. patsnap.com

Key metabolic pathways where cocarboxylase is essential include:

The Krebs Cycle (Citric Acid Cycle): Cocarboxylase is a required cofactor for the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (α-KGDH). cornell.edu PDH catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA, which then enters the Krebs cycle. patsnap.com α-KGDH is involved in a subsequent step of the cycle, catalyzing the decarboxylation of α-ketoglutarate to succinyl-CoA. These reactions are critical for cellular respiration and the generation of ATP, the cell's primary energy currency. patsnap.com

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP): In the PPP, cocarboxylase acts as a coenzyme for the enzyme transketolase. cornell.edu Transketolase facilitates the transfer of two-carbon units between sugar phosphates, a process vital for the synthesis of nucleotide precursors (like ribose-5-phosphate) and the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense. patsnap.comhmdb.ca

Branched-Chain Amino Acid Metabolism: The catabolism of branched-chain amino acids (leucine, isoleucine, and valine) also relies on a cocarboxylase-dependent enzyme complex, the branched-chain α-keto acid dehydrogenase complex (BCKDH). cornell.edu This pathway contributes to energy production.

The table below summarizes the key enzymes that depend on cocarboxylase as a cofactor and their roles in central metabolic pathways.

EnzymeMetabolic PathwayFunction
Pyruvate Dehydrogenase Complex (PDH) Link between Glycolysis and Krebs CycleCatalyzes the conversion of pyruvate to acetyl-CoA. patsnap.com
α-Ketoglutarate Dehydrogenase Complex (α-KGDH) Krebs CycleCatalyzes the conversion of α-ketoglutarate to succinyl-CoA.
Transketolase Pentose Phosphate PathwayTransfers two-carbon units between sugar phosphates. patsnap.com
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) Branched-Chain Amino Acid CatabolismInvolved in the breakdown of leucine, isoleucine, and valine. cornell.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N4O11P2S B13357738 Cocarboxylasetetrahydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26N4O11P2S

Molecular Weight

496.37 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate;tetrahydrate

InChI

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2

InChI Key

KLOLNRGPRQYTIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O.O.O.O.O

Origin of Product

United States

Molecular and Structural Foundations of Cocarboxylase Tetrahydrate Function

Coenzymatic Activity and Substrate Binding Mechanisms

The catalytic prowess of cocarboxylase (B7798076) tetrahydrate stems from the chemical reactivity of its thiazolium ring and the specific interactions it forms within the active sites of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes. libretexts.org These enzymes catalyze a broad range of reactions, including the cleavage and formation of carbon-carbon bonds. researchgate.net

The binding of cocarboxylase tetrahydrate within an enzyme's active site is a highly specific process, crucial for its catalytic function. The coenzyme is typically situated in a V-conformation, which positions the aminopyrimidine ring in close proximity to the C2 carbon of the thiazolium ring. cornell.edu A conserved glutamate residue in the active site often forms a hydrogen bond with the N1' nitrogen of the pyrimidine (B1678525) ring, contributing to the activation of the coenzyme. cornell.edunih.gov The pyrophosphate moiety of cocarboxylase interacts with the enzyme through a divalent metal ion, typically Mg²⁺ or Ca²⁺, which helps to properly orient the coenzyme for catalysis. cornell.edu The active sites of ThDP-dependent enzymes are often located at the interface between subunits, highlighting the importance of the enzyme's quaternary structure. nih.gov

Key Interactions of Cocarboxylase in Enzyme Active Sites
Coenzyme MoietyInteracting Enzyme ComponentType of InteractionFunctional Significance
Pyrimidine Ring (N1' atom)Conserved Glutamate ResidueHydrogen BondActivation of the coenzyme cornell.edunih.gov
Pyrophosphate GroupDivalent Metal Ion (e.g., Mg²⁺)Ionic InteractionProper orientation and binding of the coenzyme cornell.edu
Thiazolium RingHydrophobic and Polar Amino Acid ResiduesVan der Waals forces, Hydrogen BondsStabilization and positioning for catalysis nih.gov

The cornerstone of cocarboxylase's catalytic activity is the acidic proton at the C2 position of the thiazolium ring. libretexts.org This proton can be removed to form a highly reactive carbanion, known as an ylide. libretexts.orgcornell.edu The formation of this ylide is the initial and crucial step common to all ThDP-dependent enzyme reactions. acs.org The thiazolium ring acts as an "electron sink," stabilizing the negative charge of the carbanion through resonance, a feature essential for its catalytic function. libretexts.org

Once formed, the nucleophilic ylide attacks the carbonyl carbon of a substrate, such as an α-keto acid, forming a covalent intermediate. patsnap.com This covalent attachment facilitates the subsequent decarboxylation or transfer of an aldehyde group. patsnap.com The thiazolium ring's ability to stabilize the resulting carbanion intermediate is a hallmark of TPP-dependent catalysis. patsnap.com

While the thiazolium ring is the primary catalytic center, the amino group of the pyrimidine ring also plays a critical role in the decarboxylation process. nih.gov Research has indicated that the N1' atom and the N4'-amino group of the pyrimidine ring are essential for coenzyme activity. nih.gov The amino group is thought to participate in intramolecular proton transfers, a nearly unprecedented function for a coenzyme. nih.gov This involves the tautomerization of the 4'-aminopyrimidine (AP) to a 1',4'-iminopyrimidine (IP) form. nih.gov This tautomerization is believed to be crucial for proton movements during catalysis, including the protonation of the enamine intermediate formed after decarboxylation. nih.gov

Structural Characterization of Thiamine Diphosphate-Dependent Enzyme Complexes

Understanding the three-dimensional structure of ThDP-dependent enzyme complexes is paramount to elucidating their catalytic mechanisms. Crystallographic analyses and computational modeling have provided invaluable insights into these intricate molecular machines.

X-ray crystallography has been instrumental in revealing the atomic details of how cocarboxylase binds to its partner enzymes. Crystal structures of various ThDP-dependent enzymes, such as transketolase and pyruvate (B1213749) decarboxylase, have shown that these enzymes are often multisubunit proteins. nih.govresearchgate.net The active sites are typically located at the interface of these subunits, with the cocarboxylase molecule deeply buried within the enzyme. nih.gov These structures have confirmed the V-conformation of the bound coenzyme and have identified the key amino acid residues involved in its binding and activation. acs.org High-resolution crystallographic studies have also captured snapshots of covalent intermediates, providing direct evidence for the proposed catalytic mechanisms. uni-goettingen.de

Examples of ThDP-Dependent Enzymes Studied by Crystallography
EnzymeOrganismKey Structural Feature
TransketolaseSaccharomyces cerevisiaeTight intersubunit contacts researchgate.net
Pyruvate OxidaseLactobacillus plantarumRelatively small modifications of quaternary structure in solution compared to crystal researchgate.net
Pyruvate DecarboxylaseZymomonas mobilisLooser subunit contacts requiring significant modification to fit solution scattering data researchgate.net

Computational methods, particularly quantum mechanical/molecular mechanical (QM/MM) approaches, have complemented experimental studies by providing a dynamic view of the catalytic process. nih.gov These models have been used to investigate the mechanism of ThDP activation, including the deprotonation of the C2 atom of the thiazolium ring. acs.orgnih.gov For instance, computational studies on transketolase have suggested a new route for ThDP activation involving a histidine residue and a water molecule, rather than an intramolecular process. acs.orgnih.gov

Computational modeling has also been employed to study the entire reaction mechanism of ThDP-dependent enzymes, including the formation of various intermediates and the energy barriers between them. acs.org These studies have helped to refine our understanding of the catalytic cycle and the roles of specific active site residues. acs.org

Computational Modeling of Enzyme Activation and Reaction Mechanisms

Application of Quantum Mechanical/Molecular Mechanical (QM/MM) Methods (e.g., Transketolase)

Understanding the catalytic power of TPP-dependent enzymes requires a detailed view of the electronic and atomic rearrangements that occur during a reaction. Quantum Mechanical/Molecular Mechanical (QM/MM) methods provide a powerful computational lens for this purpose. nih.govmdpi.com In this hybrid approach, the chemically active site—comprising the TPP cofactor and key substrate atoms—is treated with quantum mechanics (QM), which accurately describes the breaking and forming of chemical bonds. nih.gov The rest of the large enzyme and its solvent environment are modeled using the computationally less expensive molecular mechanics (MM) force fields. nih.gov

Transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, serves as a prime example of the insights gained through QM/MM studies. nih.govaklectures.com This enzyme catalyzes the transfer of a two-carbon ketol group from a donor ketose to an acceptor aldose. nih.govwikipedia.org QM/MM simulations have been instrumental in elucidating the mechanism of TPP activation within the enzyme's active site. nih.govnih.gov

Computational models for human and yeast transketolase have revealed the crucial steps for catalysis. nih.govnih.gov One key finding is the mechanism of deprotonation at the C2 position of TPP's thiazolium ring, which generates a highly reactive carbanion or ylide. nih.govwikipedia.org Contrary to earlier hypotheses of an intramolecular process, QM/MM studies on yeast transketolase proposed that a specific histidine residue (His481B), aided by a water molecule bridge, acts as the base for this deprotonation. nih.gov This process is coupled with the conversion of TPP's aminopyrimidine N4' atom to an iminium form, which stabilizes the resulting C2 carbanion. nih.gov However, a later QM/MM model for human transketolase suggested a different residue, His110, is responsible for the activation. nih.gov These studies highlight how the enzyme environment precisely orchestrates the cofactor's reactivity.

The complete catalytic cycle of human transketolase has been investigated using these methods, showing excellent agreement with high-resolution crystallographic structures at every step. nih.gov These computational advances provide a detailed, dynamic picture of the enzyme's function and offer promising avenues for the design of new drugs targeting these essential metabolic enzymes. nih.gov

Key Residues in Transketolase-Mediated TPP Activation (Yeast Model)
Residue/MoleculeProposed Role in TPP ActivationReference
His481BActs as the base to deprotonate the TPP C2 atom. nih.gov
HOH688A (Water Molecule)Forms a bridge to facilitate proton transfer to His481B. nih.gov
Glu418BInteracts strongly with and stabilizes the TPP cofactor. nih.gov
TPP N4'Converts from an amino to an iminium form to stabilize the C2 carbanion. nih.gov

Riboswitch Recognition and Conformational Dynamics of Thiamine Pyrophosphate (TPP)

In many bacteria, archaea, fungi, and plants, the intracellular concentration of TPP is regulated by a unique mechanism involving a non-coding region of messenger RNA (mRNA) called a TPP riboswitch. nsf.govnih.govwikipedia.org This RNA element can directly bind to TPP, and in doing so, undergoes a significant conformational change that alters gene expression, typically by inhibiting the synthesis or transport of thiamine. nih.govribocentre.org This regulation relies on the precise recognition of the TPP molecule and the complex conformational dynamics of the RNA structure. springernature.comacs.org

Elucidation of Ligand Recognition Principles in TPP Riboswitches

The TPP riboswitch aptamer—the region that binds the ligand—is a highly conserved RNA structure that folds into a complex three-dimensional shape to create a specific binding pocket for TPP. nsf.govwikipedia.org This pocket is pre-organized to recognize distinct parts of the TPP molecule at separate subsites. nih.govunc.edu

The recognition process is characterized by a high degree of cooperativity and induced fit. nih.govunc.edu The TPP molecule binds in an extended conformation, with its two main components, the pyrimidine and the pyrophosphate moieties, interacting with distinct helical arms of the riboswitch. nsf.govnih.gov

Pyrimidine Recognition : The pyrimidine ring of TPP intercalates into a pocket formed by the P2/P3 sensor helix arm. nsf.govelifesciences.orgnih.gov

Pyrophosphate Recognition : The pyrophosphate tail is recognized by the P4/P5 sensor helix arm, a process that involves interactions with divalent metal cations, typically Mg²⁺, which are essential for stabilizing the complex. nih.govnih.gov

Studies have shown that the individual components of TPP, such as thiamine and a pyrophosphate analog, can bind to their respective subsites, but with significantly weaker affinity than the complete TPP molecule. nih.govunc.eduacs.org The covalent linking of these two fragments in the TPP molecule dramatically increases binding affinity, demonstrating significant positive cooperativity. nih.govunc.edu This binding event triggers a large-scale structural rearrangement in the RNA, stabilizing long-range tertiary interactions that lock the riboswitch in its "off" state. elifesciences.orgnih.gov

Binding Affinities of TPP and its Fragments to the TPP Riboswitch
LigandBinding Affinity (Kd)Note
Thiamine~10-11 µMBinds to the pyrimidine sub-site.
Methylene (B1212753) Diphosphonic Acid (MDP)~1 mMA soluble pyrophosphate analog that binds to the pyrophosphate sub-site.
Thiamine Pyrophosphate (TPP)~20 nMCovalent linking of the two moieties drastically increases affinity.

Significance of the Pyrimidine Sensing Helix in Ligand Interactions

The specific and high-affinity binding of TPP is critically dependent on the pyrimidine sensing helix (composed of the P2/P3 stems). nih.govelifesciences.org This region forms a precise pocket that recognizes the aminopyrimidine ring of TPP through a combination of hydrogen bonding and π-stacking interactions. researchgate.net Mutation studies have underscored the importance of this helix; altering key nucleotides within this region can severely disrupt ligand binding and, consequently, the riboswitch's regulatory function. nih.gov The central thiazolium ring of TPP, while not forming as many direct contacts, is also thought to be important for recognition, potentially through long-range electrostatic interactions or by influencing the electronic properties of the pyrimidine ring. researchgate.net The precise architecture of the pyrimidine sensing helix allows the riboswitch to discriminate TPP from other similar molecules, ensuring a specific regulatory response. researchgate.net

Experimental and Theoretical Methodologies for Conformational State Analysis

A variety of biophysical and computational techniques have been employed to dissect the complex folding landscape and ligand-induced conformational changes of the TPP riboswitch. nsf.govnih.govpnas.org

Experimental Methodologies:

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) : By labeling different parts of the RNA with fluorescent dyes, smFRET allows for the real-time observation of conformational dynamics in individual molecules. pnas.org This method has revealed that even in the presence of saturating TPP concentrations, the riboswitch exhibits significant residual dynamics, which may be important for facilitating ligand entry and exit. pnas.org

Other Biophysical Techniques : Isothermal titration calorimetry (ITC), selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE), and nuclease protection assays have also been used to study the thermodynamics of binding and map the structural changes that occur upon ligand recognition. nsf.govnih.gov

Theoretical and Computational Methodologies:

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the riboswitch's conformational landscape. By simulating the movement of atoms over time, these studies can explore the flexibility of the riboswitch in both its apo and ligand-bound forms. acs.orgnih.gov

Markov State Modeling (MSM) : When applied to extensive MD simulation data, MSM can identify distinct metastable conformational states and the transition pathways between them. acs.org This approach has helped to characterize transient states that may be crucial for the influx and outflux of the TPP ligand. acs.org

Energy Landscape Frameworks : Computational analysis of the folding energy landscape can predict the most stable secondary structures of the RNA as it is being transcribed, providing insights into the switching mechanism that determines whether the "on" or "off" state is adopted. nih.gov

Together, these complementary experimental and theoretical approaches have provided a detailed, multi-faceted understanding of how the TPP riboswitch recognizes its ligand and translates that binding event into a genetic regulatory outcome. nih.gov

Biosynthesis and Cellular Metabolism of Cocarboxylase

De Novo Biosynthetic Pathways for Thiamine (B1217682) Pyrophosphate

The synthesis of thiamine pyrophosphate is a conserved and complex process involving two separate pathways that create its distinct pyrimidine (B1678525) and thiazole (B1198619) ring structures. These moieties are then coupled and subsequently phosphorylated to form the active coenzyme. nih.gov

Independent Synthesis of Thiazole and Pyrimidine Moieties

The formation of the two heterocyclic components of thiamine occurs via separate, intricate biochemical routes that differ between prokaryotes, yeast, and plants.

In prokaryotes like Escherichia coli and Bacillus subtilis, the pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P), is generated from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis. asm.orgresearchgate.netnih.gov This complex rearrangement is catalyzed by the enzyme HMP-P synthase (ThiC). researchgate.netasm.org

The thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is assembled from three precursors in bacteria: 1-deoxy-D-xylulose 5-phosphate (DXP), dehydroglycine, and a sulfur carrier protein (ThiS) modified to a thiocarboxylate. asm.orgasm.orgnih.gov The dehydroglycine itself is derived from tyrosine in E. coli (catalyzed by ThiH) or glycine (B1666218) in B. subtilis (catalyzed by ThiO). asm.orgresearchgate.net The complex condensation is carried out by the enzyme thiazole synthase (ThiG). asm.orgnih.gov

In plants, the synthesis also occurs in plastids. researchgate.netfrontiersin.org The pyrimidine moiety (HMP-P) is similarly derived from AIR via the enzyme THIC. researchgate.netmdpi.com The plant thiazole synthase (THI1), however, uses glycine, a sulfide (B99878) group from its own cysteine residue in a "suicide" catalytic mechanism, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) to produce the thiazole precursor. researchgate.netresearchgate.net

In yeast, such as Saccharomyces cerevisiae, the pathways are again distinct. The pyrimidine is formed from histidine and pyridoxal (B1214274) 5'-phosphate (PLP), while the thiazole is assembled from glycine, cysteine, and an unidentified C5 carbohydrate, catalyzed by a single protein, THI4p. portlandpress.com

Enzymatic Coupling and Terminal Phosphorylation Steps

Once the pyrimidine and thiazole moieties are synthesized, they are brought together. In bacteria and plants, the pyrimidine moiety (HMP-P) is first phosphorylated by HMP-P kinase (ThiD in bacteria, TH1 in plants) to form hydroxymethylpyrimidine pyrophosphate (HMP-PP). asm.orgasm.orgresearchgate.net

Thiamine phosphate synthase (ThiE) then catalyzes the crucial coupling of HMP-PP and THZ-P to form thiamine monophosphate (TMP). nih.govasm.orgasm.org This reaction involves the formation of a pyrimidine carbocation intermediate. nih.gov

The final step to produce the active coenzyme, thiamine pyrophosphate (TPP), is the phosphorylation of TMP. This reaction is catalyzed by thiamine phosphate kinase (ThiL), which transfers a phosphate group from ATP to TMP. asm.orgnih.govontosight.ainih.gov This kinase is the terminal enzyme in the de novo synthesis pathway in prokaryotes. nih.gov In E. coli, TPP is synthesized directly from TMP, and free thiamine is not an intermediate in this de novo pathway. nih.gov

Characterization of Key Biosynthetic Enzymes

The enzymes driving TPP biosynthesis have been extensively studied to understand their structure and mechanism. Two pivotal enzymes are 1-Deoxy-D-xylulose 5-phosphate synthase and Thiamine phosphate kinase.

1-Deoxy-D-xylulose 5-phosphate Synthase (DXS): This enzyme catalyzes the first and rate-limiting step in the biosynthesis of the thiazole precursor DXP. ebi.ac.ukrcsb.org It performs a thiamine diphosphate-dependent condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. asm.orgpnas.org Remarkably, this thiamine biosynthetic enzyme itself requires TPP as a cofactor for its activity. nih.govasm.org DXS is a key branch point, as its product, DXP, is also a precursor for isoprenoids (via the non-mevalonate pathway) and vitamin B6 in organisms like E. coli. ebi.ac.ukpnas.org Structural studies have revealed that DXS is evolutionarily related to transketolase. ebi.ac.ukebi.ac.uk

Thiamine Phosphate Kinase (ThiL): As the final enzyme in the pathway, ThiL is responsible for the ATP-dependent phosphorylation of TMP to yield the active coenzyme TPP. uniprot.orgresearchgate.netup.ac.za Structural analyses of ThiL from various organisms, including Aquifex aeolicus, suggest that it utilizes a direct, inline transfer of the gamma-phosphate from ATP to TMP, without forming a phosphorylated enzyme intermediate. nih.govuniprot.org ThiL belongs to a superfamily of ATP-binding enzymes that includes other metabolic enzymes like PurM, PurL, and HypE. nih.govresearchgate.net

Table 1: Key Enzymes in Thiamine Pyrophosphate Biosynthesis
Enzyme NameAbbreviationFunctionSubstratesProductOrganism Type
1-Deoxy-D-xylulose 5-phosphate SynthaseDXSInitial step in thiazole moiety synthesisPyruvate, D-glyceraldehyde 3-phosphate1-Deoxy-D-xylulose 5-phosphate (DXP)Bacteria, Plants asm.orgebi.ac.uk
HMP-P SynthaseThiCSynthesis of the pyrimidine moiety5-aminoimidazole ribotide (AIR)4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P)Bacteria, Plants researchgate.netresearchgate.net
Thiazole SynthaseThiGSynthesis of the thiazole moietyDXP, Dehydroglycine, ThiS-thiocarboxylate4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P)Bacteria asm.orgnih.gov
Thiamine Phosphate SynthaseThiECoupling of pyrimidine and thiazole moietiesHMP-PP, THZ-PThiamine Monophosphate (TMP)Bacteria, Plants nih.govasm.org
Thiamine Phosphate KinaseThiLFinal phosphorylation to active coenzymeThiamine Monophosphate (TMP), ATPThiamine Pyrophosphate (TPP)Bacteria nih.govontosight.ainih.gov

Regulatory Mechanisms of Thiamine Diphosphate (B83284) Biosynthesis

To prevent the costly overproduction of TPP, cells have evolved sophisticated regulatory systems. These mechanisms ensure that the synthesis of the coenzyme is finely tuned to meet cellular demand.

Transcriptional Control through Riboswitches

A primary mechanism for regulating thiamine biosynthesis in many organisms is the TPP riboswitch, also known as the THI element or thi-box. ribocentre.orgwikipedia.org Riboswitches are structured non-coding RNA domains, typically found in the 5' untranslated region (UTR) of messenger RNAs (mRNAs), that directly bind to specific small molecule metabolites. pnas.orgbiorxiv.org This binding event induces a conformational change in the RNA structure, which in turn regulates gene expression. pnas.org

The TPP riboswitch is unique as it is found across all three domains of life: bacteria, archaea, and eukaryotes. biorxiv.org It binds directly to TPP, the final product of the pathway, creating a negative feedback loop. ribocentre.orgwikipedia.org When TPP levels are high, its binding to the riboswitch represses the expression of the genes involved in its own synthesis and transport. nih.gov

The specific mechanism of repression varies:

In gram-negative bacteria like E. coli, TPP binding masks the Shine-Dalgarno sequence, thereby blocking the initiation of translation. nih.govribocentre.org

In gram-positive bacteria like B. subtilis, TPP binding induces the formation of a transcriptional terminator, halting transcription prematurely. nih.gov

In eukaryotes like fungi and plants, TPP riboswitches often function by controlling mRNA splicing. pnas.orgresearchgate.net In plants such as Arabidopsis, the TPP riboswitch is located in the 3' UTR of the THIC gene. mdpi.comresearchgate.net High TPP levels promote a splicing event that leads to the production of an unstable mRNA transcript, which is subsequently degraded, reducing THIC protein production. mdpi.comresearchgate.net

While TPP riboswitches are widespread in bacteria, they are less common in archaea, where other transcriptional regulators, such as the ThiR protein, have been identified to control thiamine metabolism genes. asm.orgnih.gov

Investigation of Circadian Regulation in Thiamine Metabolism

In plants, thiamine biosynthesis is not only regulated by metabolic feedback but is also integrated with the circadian clock, the internal 24-hour timekeeper that allows organisms to anticipate daily environmental changes. unige.ch

Research in Arabidopsis thaliana has shown that the expression of key biosynthetic genes, particularly THIC, is under circadian control. nih.govoup.com The THIC promoter contains elements that are bound by core clock proteins, linking its transcription directly to the plant's internal clock. nih.gov This regulation ensures that thiamine synthesis is coordinated with daily cycles of light and darkness, likely to align the production of this vital coenzyme with peaks in metabolic activity, such as photosynthesis. nih.govsnf.ch

Intracellular Transport and Subcellular Compartmentalization of Thiamine Pyrophosphate

Following its synthesis in the cytoplasm, thiamine pyrophosphate (TPP) is distributed to various subcellular compartments where it is required for enzymatic reactions. nih.gov The majority, approximately 90%, of cytosolic TPP is transported into the mitochondria. plos.orgfrontiersin.org Significant amounts are also found in the cytosol, with smaller pools located in peroxisomes, the endoplasmic reticulum, and the nucleus. nih.govnih.govnih.gov This compartmentalization necessitates sophisticated transport systems to move TPP across intracellular membranes, as TPP synthesis is largely restricted to the cytoplasm. plos.orgnih.gov

The transport of TPP across cellular and subcellular membranes is not a passive process but is facilitated by specific carrier-mediated systems. plos.orgontosight.ai In the large intestine, colonocytes can absorb TPP synthesized by gut microbiota via a high-affinity, specific carrier-mediated mechanism. nih.govphysiology.orgphysiology.org This colonic TPP transporter (cTPPT), the product of the SLC44A4 gene, allows for the uptake of intact TPP. physiology.org Studies using human colonic epithelial NCM460 cells have demonstrated that this uptake is energy-dependent, saturable, and highly specific for TPP, distinguishing it from free thiamin or thiamine monophosphate (TMP). nih.govnih.gov

Within the cell, the transport of TPP into mitochondria is crucial, as there is no TPP synthesis within this organelle. plos.org This transport is handled by a specific carrier protein known as the mitochondrial thiamine pyrophosphate transporter (MTPPT). plos.org

The mitochondrial thiamine pyrophosphate transporter (MTPPT) is a member of the mitochondrial carrier family (MCF) of transporters and is encoded by the SLC25A19 gene. plos.orgnih.gov It is responsible for the uptake of TPP from the cytoplasm into the mitochondrial matrix. nih.gov

Functional analyses of MTPPT have been conducted using isolated mitochondria from mouse liver and human-derived liver HepG2 cells, with radiolabeled 3H-TPP as a substrate. plos.org These studies have elucidated key characteristics of the transport process.

Kinetics: The uptake of TPP by mouse liver mitochondria is a saturable process, indicating a finite number of transporters. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity, was determined to be 6.79 ± 0.53 µM. plos.org This contrasts with the high-affinity uptake in colonic cells, which has an apparent Km of 0.157 ± 0.028 μM. nih.govnih.gov

Specificity: The transport system is highly specific for TPP. Its activity is not significantly inhibited by structural analogs such as free thiamin or thiamine monophosphate (TMP). plos.org

pH and Energy Dependence: Mitochondrial TPP uptake is independent of the pH gradient across the mitochondrial membrane. plos.org However, the uptake by colonic cells is energy-dependent. nih.govnih.gov

Table 1: Kinetic Parameters of Thiamine Pyrophosphate (TPP) Transport

Transporter System Tissue/Cell Type Apparent Km (µM) Key Characteristics
MTPPT (SLC25A19) Mouse Liver Mitochondria 6.79 ± 0.53 plos.org pH-independent, Specific for TPP plos.org
cTPPT (SLC44A4) Human Colonic Epithelial Cells 0.157 ± 0.028 nih.govnih.gov Energy-dependent, Na+- and pH-independent, Highly specific for TPP nih.govnih.gov

Structural and functional studies using site-directed mutagenesis have identified specific amino acid residues critical for hMTPPT function. Residues such as Ile33, Ser34, and Asp37 have been shown to be essential, as their mutation leads to a significant decrease in TPP uptake. nih.gov Other conserved residues, like His137 and Lys291, are important for the proper delivery and targeting of the protein to the mitochondria. nih.gov

Impairments in the MTPPT system, typically resulting from mutations in the SLC25A19 gene, have severe physiological consequences due to the resulting depletion of mitochondrial TPP. vulcanchem.comnih.gov This deficiency disrupts the function of key mitochondrial enzymes that depend on TPP as a cofactor, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-ketoacid dehydrogenase complex (BCKDH). frontiersin.org The disruption of these enzymes cripples cellular energy metabolism. nih.gov

Mutations in SLC25A19 are causative for two primary autosomal recessive metabolic disorders:

Amish Lethal Microcephaly (MCPHA): Also known as Thiamine Metabolism Dysfunction Syndrome 3 (THMD3), this severe disorder is associated with mutations like G177A. plos.orgfrontiersin.org It is characterized by profound microcephaly at birth, severe developmental delays, brain malformations, and episodic encephalopathy with lactic acidosis and alpha-ketoglutaric aciduria. plos.orgfrontiersin.org

Thiamine Metabolism Dysfunction Syndrome 4 (THMD4): This condition, associated with mutations such as G125S and Q192H, presents with episodic encephalopathy, often triggered by illness, and a progressive neuropathy. plos.orgvulcanchem.comnih.gov

Functional studies of these clinical mutants, such as G125S and G177A, have shown that while the mutated proteins are correctly targeted to the mitochondria, they exhibit a significant reduction in TPP transport activity. plos.orgnih.gov This impairment is often linked to a decreased level of expression of the mutant MTPPT protein, affecting either its translational efficiency or stability. plos.orgnih.govnih.gov

Table 2: Clinically Significant Mutations in the SLC25A19 Gene and Their Functional Impact

Mutation Associated Disorder Functional Impact on MTPPT Reference
G177A Amish Lethal Microcephaly (MCPHA) Impaired TPP uptake; Decreased protein expression plos.orgnih.gov plos.orgnih.gov
G125S Neuropathy and Bilateral Striatal Necrosis (THMD4) Impaired TPP uptake; Decreased protein expression plos.orgvulcanchem.comnih.gov plos.orgvulcanchem.comnih.gov
Q192H Thiamine Metabolism Dysfunction Syndrome 4 (THMD4) Impaired translational efficiency and/or protein stability nih.gov nih.gov

Enzymatic Catalysis and Metabolic Networks Involving Cocarboxylase

Central Metabolic Pathways Facilitated by Cocarboxylase (B7798076)

Cocarboxylase is indispensable for the function of several multi-enzyme complexes that connect major metabolic pathways, ensuring the efficient processing of carbohydrates for energy generation and the production of essential molecular precursors. cornell.edu

Cocarboxylase is a pivotal player in carbohydrate metabolism, linking glycolysis to the citric acid cycle and facilitating the complete oxidation of glucose for energy production. cornell.eduwikipedia.org

A primary function of cocarboxylase is to act as a coenzyme in the oxidative decarboxylation of alpha-keto acids. patsnap.com This type of reaction is challenging because it involves the formation of an unstable carbanion on a carbonyl carbon. gonzaga.edu Cocarboxylase, with its thiazole (B1198619) ring, stabilizes this reactive intermediate, thereby enabling the reaction to proceed. patsnap.com

Two major enzyme complexes that rely on cocarboxylase for this function are:

The Pyruvate (B1213749) Dehydrogenase Complex (PDC): This complex catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. patsnap.comwikipedia.org Cocarboxylase is the cofactor for the first enzyme of the complex, pyruvate dehydrogenase (E1), which is responsible for the decarboxylation of pyruvate. youtube.comnih.gov

The α-Ketoglutarate Dehydrogenase Complex (KGDHC): Found within the citric acid cycle, this complex converts α-ketoglutarate to succinyl-CoA. cornell.edufiveable.me Similar to the PDC, its E1 component, α-ketoglutarate dehydrogenase, requires cocarboxylase to decarboxylate α-ketoglutarate. gonzaga.edunih.gov

The mechanism involves the nucleophilic attack of the thiazole ring of cocarboxylase on the carbonyl carbon of the alpha-keto acid, leading to the formation of a covalent intermediate which then undergoes decarboxylation, releasing carbon dioxide. patsnap.com

The decarboxylation reactions catalyzed by PDC and KGDHC are directly responsible for the generation of two crucial metabolic intermediates: Acetyl-CoA and Succinyl-CoA.

Acetyl-CoA Generation: The pyruvate dehydrogenase complex converts the three-carbon pyruvate molecule into a two-carbon acetyl group, which is then attached to Coenzyme A (CoA) to form acetyl-CoA. cornell.edunih.gov This reaction is an irreversible step that links the glycolytic pathway to the citric acid cycle. wikipedia.org

Succinyl-CoA Generation: Within the citric acid cycle, the α-ketoglutarate dehydrogenase complex catalyzes the conversion of the five-carbon α-ketoglutarate into the four-carbon succinyl group, which is subsequently attached to CoA to form succinyl-CoA. nih.govwikipedia.org This reaction is a key oxidative step in the cycle. fiveable.me

Enzyme ComplexSubstrateKey ProductMetabolic PathwayRole of Cocarboxylase (TPP)
Pyruvate Dehydrogenase Complex (PDC)PyruvateAcetyl-CoALink between Glycolysis and Citric Acid CycleCofactor for E1 (Pyruvate Dehydrogenase), facilitates decarboxylation of pyruvate. youtube.com
α-Ketoglutarate Dehydrogenase Complex (KGDHC)α-KetoglutarateSuccinyl-CoACitric Acid CycleCofactor for E1k (α-Ketoglutarate Dehydrogenase), facilitates decarboxylation of α-ketoglutarate. gonzaga.edunih.gov
TransketolaseSugar Phosphates (e.g., Xylulose-5-phosphate, Ribose-5-phosphate)Other Sugar Phosphates (e.g., Sedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate)Pentose (B10789219) Phosphate (B84403) PathwayCofactor for transferring two-carbon units between sugar phosphates. patsnap.com

Cocarboxylase is essential for the progression of the citric acid cycle (also known as the Krebs or TCA cycle), the central hub of cellular respiration. wikipedia.org Its role is twofold:

Initiation of the Cycle: By enabling the production of acetyl-CoA from pyruvate, cocarboxylase facilitates the entry of carbon atoms derived from glucose into the cycle. patsnap.com Acetyl-CoA donates its two-carbon acetyl group to the four-carbon oxaloacetate to form the six-carbon citrate, initiating the cycle's series of reactions. nih.govwikipedia.org

A Key Step Within the Cycle: The conversion of α-ketoglutarate to succinyl-CoA, catalyzed by the cocarboxylase-dependent KGDHC, is a critical, rate-limiting step within the cycle itself. nih.govresearchgate.net This reaction not only propels the cycle forward but also produces NADH, a key electron carrier for ATP synthesis. fiveable.me Succinyl-CoA is then converted to succinate, a reaction that generates either ATP or GTP through substrate-level phosphorylation. frontiersin.orgnih.gov

While cocarboxylase does not participate directly in the glycolytic pathway, its role is crucial for the metabolic fate of pyruvate, the final product of glycolysis. nih.govwikipedia.org Glycolysis itself yields a net of two ATP molecules per molecule of glucose through substrate-level phosphorylation. However, the majority of ATP is generated through oxidative phosphorylation, a process that relies on the products of the citric acid cycle. nih.gov

Cocarboxylase's contribution is vital in this process: by facilitating the conversion of pyruvate to acetyl-CoA, it allows the products of glycolysis to enter the citric acid cycle. wikipedia.org The complete oxidation of one molecule of glucose, which passes through glycolysis, the pyruvate dehydrogenase complex, the citric acid cycle, and oxidative phosphorylation, can yield a substantial amount of ATP. nih.gov The NADH and FADH2 generated in the cocarboxylase-dependent steps (PDC and KGDHC) are major contributors to the electron transport chain, which drives the synthesis of ATP. wikipedia.org

Beyond its role in catabolic pathways, cocarboxylase is also a key cofactor in the pentose phosphate pathway (PPP), an anabolic pathway that branches from glycolysis at the level of glucose-6-phosphate. lumenlearning.comkhanacademy.org

Cocarboxylase is the essential coenzyme for the enzyme transketolase . cornell.eduwikipedia.org This enzyme functions in the non-oxidative phase of the PPP, catalyzing the transfer of two-carbon units between different sugar phosphates. patsnap.com For example, transketolase transfers a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate, forming glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. wikipedia.org These reversible reactions allow for the interconversion of 3-, 4-, 5-, 6-, and 7-carbon sugars, linking the PPP with the glycolytic pathway. frontiersin.org

The PPP is critical for two main cellular functions:

Production of Ribose-5-phosphate: This pentose sugar is a precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). patsnap.comfrontiersin.org

Production of NADPH: The oxidative phase of the PPP is a major source of cellular NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form). lumenlearning.comfrontiersin.org Although transketolase is in the non-oxidative phase, its activity is crucial for regenerating intermediates that allow the oxidative phase to continue, thus indirectly supporting NADPH production. researchgate.net NADPH is vital for reductive biosynthesis, such as fatty acid and steroid synthesis, and for protecting the cell against oxidative stress by regenerating reduced glutathione. wikipedia.orgfrontiersin.org

Metabolic ProductGenerating Pathway(s)Significance
Acetyl-CoAPyruvate Dehydrogenase Complex (from Pyruvate)Enters the citric acid cycle for energy production; precursor for fatty acid synthesis. wikipedia.orgwikipedia.org
Succinyl-CoAα-Ketoglutarate Dehydrogenase Complex (in Citric Acid Cycle)An intermediate in the citric acid cycle; involved in heme synthesis. wikipedia.orgwikipedia.org
ATPGlycolysis (substrate-level), Citric Acid Cycle (substrate-level), Oxidative PhosphorylationThe primary energy currency of the cell. patsnap.com
NADPHPentose Phosphate Pathway (Oxidative Phase)Required for reductive biosynthesis (e.g., fatty acids, steroids) and antioxidant defense. lumenlearning.comwikipedia.org
Ribose-5-phosphatePentose Phosphate PathwayPrecursor for nucleotide and nucleic acid synthesis. patsnap.comfrontiersin.org

Metabolic Fluxes in Branched-Chain Amino Acid Catabolism

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a crucial metabolic pathway for energy production and the synthesis of various biomolecules. A key regulatory step in this pathway is the oxidative decarboxylation of branched-chain α-keto acids (BCKAs), which are derived from the initial transamination of BCAAs. nih.gov This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex that is critically dependent on cocarboxylase as a cofactor. youtube.comdntb.gov.ua

The E1 subunit of the BCKDC, the branched-chain α-ketoacid dehydrogenase, utilizes thiamine (B1217682) pyrophosphate to decarboxylate the α-ketoacid and subsequently catalyze the reductive acylation of the lipoyl moiety on the E2 subunit. youtube.com The metabolic flux through the BCAA catabolic pathway is therefore highly sensitive to the availability of cocarboxylase. In states of thiamine deficiency, the activity of the BCKDC is impaired, leading to a bottleneck in BCAA catabolism. This results in the accumulation of BCAAs and their corresponding BCKAs in the blood and urine, a condition known as maple syrup urine disease (MSUD). dntb.gov.uaresearchgate.net

Conversely, an adequate supply of cocarboxylase ensures the efficient functioning of the BCKDC, allowing for the smooth catabolism of BCAAs to proceed. This not only prevents the toxic accumulation of BCAAs and their derivatives but also contributes to the cellular pool of acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov The regulation of metabolic flux through this pathway is therefore intrinsically linked to cocarboxylase availability, highlighting its central role in amino acid metabolism.

Key Cocarboxylase-Dependent Step in Branched-Chain Amino Acid Catabolism
Enzyme ComplexCofactorSubstratesProductsMetabolic Significance
Branched-chain α-keto acid dehydrogenase complex (BCKDC)Cocarboxylase (Thiamine Pyrophosphate)Branched-chain α-keto acids (from Leucine, Isoleucine, Valine)Acyl-CoA derivatives, CO2, NADHIrreversible and rate-limiting step in BCAA catabolism. nih.gov

Detailed Studies of Specific Thiamine Diphosphate-Dependent Enzymes

The Pyruvate Dehydrogenase Complex (PDC) is a cornerstone of cellular metabolism, linking glycolysis to the citric acid cycle through the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.org This multi-enzyme complex is composed of three catalytic enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3). bibliotekanauki.pl The E1 component, pyruvate dehydrogenase, is critically dependent on cocarboxylase (thiamine pyrophosphate) for its catalytic activity. nih.gov

The activity of the PDC is tightly regulated by both covalent modification (phosphorylation and dephosphorylation) and allosteric regulation. wisc.edu Cocarboxylase plays a dual role in this regulation. Firstly, it is an essential cofactor for the E1 subunit's catalytic activity. Secondly, exogenous thiamine pyrophosphate has been shown to act as a positive regulatory effector of the pig heart PDC. wikipedia.org The addition of TPP to the reaction medium can eliminate the initial lag phase of the PDC reaction and significantly reduce the Michaelis constant (Km) for pyruvate, thereby increasing the enzyme's affinity for its substrate. wikipedia.org This suggests that besides its catalytic function, TPP can allosterically modulate the activity of the PDC.

The regulation of PDC is also influenced by the energy status of the cell. High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA inhibit the complex, while low ratios are activators. nih.gov Cocarboxylase levels, therefore, intersect with these regulatory signals to fine-tune the rate of acetyl-CoA production from pyruvate, ensuring that carbohydrate metabolism is closely matched to the cell's energy demands.

Kinetic Parameters of Pig Heart Pyruvate Dehydrogenase Complex in the Presence and Absence of Exogenous Thiamine Pyrophosphate (TPP)
SubstrateKm without exogenous TPP (μM)Km with exogenous TPP (μM)
Pyruvate76.719.0
CoA12.24.3
NAD+70.233.6

Data from a study on pig heart pyruvate dehydrogenase complex, demonstrating the effect of exogenous TPP on the enzyme's affinity for its substrates. wikipedia.org

The alpha-ketoglutarate dehydrogenase complex (OGDHC), also known as the 2-oxoglutarate dehydrogenase complex, is a key regulatory enzyme in the citric acid cycle. mdpi.comproteopedia.org It catalyzes the irreversible oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a reaction that is a major source of NADH for oxidative phosphorylation. researchgate.net Similar in structure and mechanism to the PDC, the OGDHC consists of three enzymes: oxoglutarate dehydrogenase (E1), dihydrolipoamide succinyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). nih.gov

The E1 component, oxoglutarate dehydrogenase, is a cocarboxylase-dependent enzyme. nih.gov It binds α-ketoglutarate and, with the help of TPP, catalyzes its decarboxylation. The resulting succinyl group is then transferred to the lipoamide cofactor of the E2 subunit. The mechanism of OGDHC is highly regulated by the cellular energy state. The enzyme is allosterically inhibited by high concentrations of its products, NADH and succinyl-CoA, as well as by ATP. nih.govwikipedia.org Conversely, it is activated by ADP and calcium ions. wikipedia.orgnih.gov The apparent Km of the enzyme for α-ketoglutarate is also influenced by the cellular pH. nih.gov

The intricate regulation of OGDHC ensures that the flux through the citric acid cycle is tightly controlled and responsive to the metabolic needs of the cell. Cocarboxylase is at the heart of this regulation, as its presence is an absolute requirement for the catalytic activity of the complex.

Kinetic and Regulatory Properties of Bovine Adrenal Alpha-Ketoglutarate Dehydrogenase Complex
Substrate/RegulatorParameterValue
α-KetoglutarateKm0.190 mM
CoAKm0.012 mM
NAD+Km0.025 mM
ADP-Activator at low α-ketoglutarate concentrations
ATP-Mixed-type inhibitor with respect to CoA and NAD+

Kinetic parameters and regulatory effects observed for the alpha-ketoglutarate dehydrogenase complex from bovine adrenals. wikipedia.org

Transketolase (TK) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle in plants. nih.gov It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor substrate to an aldose acceptor substrate. nih.gov This reaction is crucial for the interconversion of sugar phosphates, providing a link between the PPP and glycolysis. nih.gov Transketolase is a cocarboxylase-dependent enzyme, utilizing thiamine pyrophosphate to stabilize the two-carbon intermediate. nih.gov

The catalytic mechanism of transketolase involves the deprotonation of the thiazolium ring of TPP, which then nucleophilically attacks the carbonyl carbon of the ketose donor. nih.gov This leads to the cleavage of a carbon-carbon bond and the formation of a covalent intermediate between the two-carbon unit and TPP. This intermediate is then transferred to an aldose acceptor, regenerating the TPP cofactor and forming a new ketose product.

Transketolase exhibits broad substrate specificity, acting on a variety of phosphorylated and non-phosphorylated sugars. nih.gov However, it shows a high degree of stereospecificity for the hydroxyl groups at the C-3 and C-4 positions of the ketose donor. nih.gov The kinetic parameters of transketolase vary depending on the source of the enzyme and the specific substrates used.

Apparent Michaelis-Menten Constants (Km,app) for Transketolase from Mycobacterium tuberculosis
SubstrateKm,app (μM)
Xylulose-5-phosphate (donor)255 ± 37
Fructose-6-phosphate (B1210287) (donor)480 ± 41
Ribose-5-phosphate (acceptor)-

Kinetic data for the transketolase enzyme from Mycobacterium tuberculosis, illustrating its affinity for different donor substrates. nih.govmdpi.com

The terms 2-oxoglutarate dehydrogenase and α-ketoglutarate dehydrogenase are often used interchangeably to refer to the same multi-enzyme complex, the OGDHC. mdpi.comproteopedia.org As detailed in section 4.2.2, this complex is a critical component of the citric acid cycle, catalyzing the conversion of 2-oxoglutarate to succinyl-CoA. nih.gov The E1 subunit of this complex is the cocarboxylase-dependent dehydrogenase that initiates the catalytic cycle.

Investigations into 2-oxoglutarate dehydrogenase have revealed its role not only in energy metabolism but also as a significant source of reactive oxygen species (ROS) in the mitochondria. The E3 component of the complex, dihydrolipoamide dehydrogenase, can generate superoxide radicals, which can contribute to oxidative stress. The activity of the OGDHC is also sensitive to oxidative stress, with the E2 lipoic acid moiety being susceptible to glutathionylation, a reversible modification that can protect the enzyme from oxidative damage. nih.gov

Furthermore, the regulation of 2-oxoglutarate dehydrogenase is linked to various cellular signaling pathways. For instance, calcium, a known activator of the complex, plays a role in matching energy production to cellular demand, particularly in neurons. nih.gov The intricate control of this enzyme complex underscores its central role in cellular physiology and pathophysiology.

Recent studies have explored the interaction between thiamine pyrophosphate and acetylcholinesterase (AChE), an enzyme crucial for the termination of cholinergic neurotransmission. These investigations have revealed that both thiamine and its pyrophosphate derivative, cocarboxylase, can act as inhibitors of AChE.

Contrary to some earlier reports suggesting competitive inhibition, detailed kinetic analyses have demonstrated that thiamine pyrophosphate exhibits a non-competitive type of inhibition towards AChE. In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event reduces the catalytic efficiency of the enzyme without affecting its affinity for the substrate. This is reflected in a decrease in the maximum velocity (Vmax) of the reaction, while the Michaelis constant (Km) remains unchanged.

The non-competitive inhibition of AChE by cocarboxylase suggests a potential modulatory role for this coenzyme in cholinergic signaling, independent of its well-established functions in intermediary metabolism. This finding opens up new avenues for research into the non-coenzyme roles of thiamine derivatives in the nervous system.

Inhibition of Acetylcholinesterase (AChE) by Thiamine Pyrophosphate (TPP)
Inhibitor ConcentrationVmax (mg/min)Km (mg/mL)Ki (mg)Type of Inhibition
0 mg/mL (Control)-1.44 ± 0.05--
17.5 mg/mL TPP4348 ± 42.11.49 ± 0.074348 ± 42.1Non-competitive
35.0 mg/mL TPP3571 ± 37.31.47 ± 0.063571 ± 37.3Non-competitive

Kinetic data demonstrating the non-competitive inhibition of acetylcholinesterase by thiamine pyrophosphate. The Vmax decreases with increasing inhibitor concentration, while the Km remains relatively constant.

Enzymatic Kinetic Studies and Reactivation Phenomena

Cocarboxylase, also known as thiamine pyrophosphate (TPP) or thiamine diphosphate (B83284) (ThDP), is a pivotal coenzyme in all living systems, catalyzing a variety of essential biochemical reactions. wikipedia.org Its functional significance is deeply rooted in its role as a cofactor for numerous enzymes involved primarily in carbohydrate and amino acid metabolism. sphinxsai.comcornell.edu The study of the kinetic properties of these enzymes and the reactivation of apoenzymes by cocarboxylase provides fundamental insights into metabolic regulation and cellular function.

Steady-State Kinetic Parameters of Thiamine Diphosphate-Dependent Enzymes

Thiamine diphosphate-dependent enzymes are a broad class of catalysts that participate in critical metabolic pathways, including glycolysis, the pentose phosphate pathway, and the citric acid cycle. amazonaws.comnih.gov These enzymes leverage the unique chemical properties of the thiazolium ring of ThDP to stabilize carbanionic intermediates, thereby facilitating reactions such as decarboxylations and the transfer of two-carbon units. wikipedia.orgrsc.org

Kinetic studies have revealed a wide range of efficiencies and substrate preferences among ThDP-dependent enzymes. For instance, the pH dependence of steady-state kinetic parameters is a critical area of investigation, as it can provide evidence for the roles of specific amino acid residues in the active site. nih.govnih.gov In many ThDP enzymes, a conserved glutamate residue plays a crucial role in catalysis, and its ionization state, reflected in pH-rate profiles, can significantly influence the kinetic parameters. nih.govnih.gov However, the interpretation is not always straightforward, and complicating factors can make it difficult to unequivocally attribute changes in kinetic constants to specific acid-base functions. nih.gov

Below is a table summarizing representative steady-state kinetic parameters for selected Thiamine Diphosphate-dependent enzymes.

EnzymeSubstrateK_m (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)
Benzaldehyde Lyase (BAL) from Pseudomonas fluorescensBenzaldehyde-234 ± 11-
Benzoylformate Decarboxylase (BFD) variant H281ABenzaldehyde---
Branched-chain α-keto acid decarboxylase4-Methyl-2-oxopentanoic acid---
Branched-chain α-keto acid decarboxylasePhenyl pyruvate0.6277.38124.81
Branched-chain α-keto acid decarboxylase3-Methyl-2-oxopentanoic acid---

Note: Data for BAL and BFD are related to their carboligase activity. researchgate.net Data for Branched-chain α-keto acid decarboxylase is from a study on enzymes relevant to cheese ripening. science.gov A hyphen (-) indicates that the specific data was not provided in the cited sources.

In Vitro Reactivation of Erythrocyte Transketolase by Exogenous Cocarboxylase

Transketolase (TK) is a ThDP-dependent enzyme that plays a crucial role in the pentose phosphate pathway, a metabolic route that supplies NADPH and precursors for nucleotide synthesis. cornell.edunih.gov The activity of transketolase in erythrocytes (red blood cells) is a well-established functional biomarker for assessing thiamine status in the body. actascientific.comcam.ac.uknih.gov

The assay involves two key measurements of erythrocyte transketolase activity from a blood sample:

Basal Activity: The intrinsic enzyme activity is measured without the addition of any external cocarboxylase. This represents the amount of active holoenzyme (the complete, functional enzyme with its cofactor) present in vivo. amazonaws.comnih.gov

Stimulated Activity: The enzyme activity is measured again after incubating the sample with an excess of exogenous cocarboxylase (ThDP). This added ThDP binds to and activates any available transketolase apoenzyme, resulting in the maximum potential enzyme activity. nih.govscispace.com

The degree of reactivation is expressed as the ETKAC, which is the ratio of stimulated activity to basal activity. nih.gov A high ETKAC value indicates that there was a large pool of inactive apoenzyme that could be reactivated by the added ThDP, signifying a thiamine deficiency. Conversely, an ETKAC value close to 1.0 suggests that the enzyme was already nearly saturated with its cofactor in vivo, indicating thiamine sufficiency. nih.gov

The table below illustrates the principle of the erythrocyte transketolase reactivation assay.

Thiamine StatusBasal Activity (Holoenzyme)Stimulated Activity (Total Enzyme Potential)ETK Activity Coefficient (ETKAC)Interpretation
Sufficient HighSlightly higher than basal< 1.15Most of the apoenzyme is saturated with ThDP.
Marginal ModerateModerately higher than basal1.15 - 1.25A significant amount of apoenzyme is unsaturated.
Deficient LowSubstantially higher than basal> 1.25A large pool of apoenzyme is available for activation.

Note: The ETKAC values are commonly used thresholds for interpreting thiamine status. nih.govscispace.com The terms "High," "Moderate," and "Low" for activity are relative and used for illustrative purposes.

This reactivation phenomenon is a powerful diagnostic tool, as it provides a functional measure of thiamine availability at the cellular level. scispace.com Studies have shown that in thiamine-deficient individuals, the transketolase activity measured after in vivo administration of thiamine can exceed the activity achieved by in vitro activation with ThDP alone, suggesting complex activation processes within the body. nih.gov

Chemical Biology and Analogues of Cocarboxylase for Research Applications

Rational Design and Synthesis of Thiamine (B1217682)/TPP Analogues

The rational design of thiamine analogues is a key strategy for developing potent and selective inhibitors of TPP-dependent enzymes. chemrxiv.orgcam.ac.uk This approach often involves modifying the core structure of thiamine to probe enzyme-cofactor interactions and exploit differences in the active sites of various TPP-dependent enzymes. chemrxiv.orgrsc.org

Development of Thiazolium Ring Substitutions with Neutral Aromatic Moieties

A prominent strategy in the design of TPP analogues involves the substitution of the positively charged thiazolium ring with neutral aromatic moieties. rsc.orgcam.ac.uk This modification is based on the principle that the neutral ring can mimic the hydrophobic character of the catalytically active ylide intermediate of TPP, thereby binding tightly to the enzyme's active site. rsc.orgrsc.org

Researchers have successfully synthesized and evaluated a variety of analogues where the thiazolium ring is replaced by heterocycles such as furan (B31954), thiophene (B33073), and pyrrole (B145914). rsc.orgbeilstein-journals.orgresearchgate.net For instance, a furan-based analogue of TPP was synthesized via a gold(I)-catalyzed cyclization and demonstrated potent inhibition of pyruvate (B1213749) decarboxylase (PDC) from Zymomonas mobilis, with a Ki value of 32.5 pM. beilstein-journals.org Similarly, pyrrothiamine, a novel analogue with a central pyrrole ring, has been developed as a potent and selective inhibitor of pyruvate dehydrogenase (PDH). rsc.orgresearchgate.net

The choice of the heterocyclic ring has been shown to significantly impact the inhibitory potency of the analogue. Structure-activity relationship (SAR) studies have revealed a general trend where more hydrophobic central rings lead to stronger inhibition. For several TPP-dependent enzymes, the order of affinity is thiophene > pyrrole > furan > triazole. cam.ac.uk This is attributed to the enhanced hydrophobic interactions within the active site. acs.org

The synthesis of these analogues often involves multi-step processes. For example, the synthesis of pyrrothiamine is achieved through a Paal–Knorr reaction. researchgate.net The development of efficient synthetic routes is crucial for the exploration of these compounds as research tools and potential drug candidates. beilstein-journals.org

Synthesis and Evaluation of Triazole-Based Thiamine Analogues

Triazole-based thiamine analogues represent a significant class of inhibitors for TPP-dependent enzymes. nih.govresearchgate.net The triazole ring serves as a bioisostere for the thiazolium ring, and its synthesis is often facilitated by "click chemistry," making it an attractive scaffold for medicinal chemistry efforts. rsc.org

Novel triazole-based pyrophosphate analogues of TPP have been synthesized and shown to be extremely potent inhibitors of pyruvate decarboxylase (PDC) from Zymomonas mobilis, with Ki values as low as 20 pM. rsc.orgresearchgate.net These analogues often retain the pyrophosphate tail to maintain strong interactions with the enzyme's active site. researchgate.net

Further modifications to the triazole scaffold have led to the development of inhibitors with diverse properties. For example, replacing the pyrophosphate group with mimics has yielded effective analogues with Ki values in the nanomolar range. nih.gov Some triazole-based analogues have been designed to be cell-permeable by replacing the charged pyrophosphate group with a neutral hydroxamate tail, allowing for their use in cellular studies. nih.govresearchgate.net These compounds have demonstrated broad-spectrum inhibition of TPP-dependent enzymes. nih.govresearchgate.net

The synthesis of these analogues typically starts from a common precursor, such as an azide (B81097) derived from thiamine, which then undergoes a copper-catalyzed azide-alkyne cycloaddition to form the triazole ring. nih.gov Subsequent modifications of the side chain allow for the introduction of various functional groups to probe for optimal interactions with the target enzyme. researchgate.net

Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of thiamine analogues influences their inhibitory activity against TPP-dependent enzymes. These studies guide the rational design of more potent and selective inhibitors. cam.ac.ukrsc.orgnih.gov

Mechanistic Characterization of Thiamine Diphosphate-Dependent Enzyme Inhibition

The inhibition of TPP-dependent enzymes by thiamine analogues is typically competitive with the natural coenzyme, TPP. researchgate.netresearchgate.net These analogues bind to the TPP-binding site on the enzyme but are catalytically inactive, thereby blocking the enzyme's function. researchgate.netrsc.org

Analogues with a neutral aromatic ring in place of the thiazolium ring are thought to act as mimics of the high-energy ylide intermediate formed during the catalytic cycle. rsc.orgrsc.org This mimicry allows them to form strong, stable interactions within the active site. rsc.org For example, 3-deazaTPP, an analogue with a carbon atom replacing the nitrogen in the thiazolium ring, is a potent inhibitor of several TPP-dependent enzymes, binding much more tightly than TPP itself. acs.org

The pyrophosphate moiety of TPP is crucial for anchoring the coenzyme to the active site through interactions with a magnesium ion and surrounding amino acid residues. researchgate.net Many potent inhibitors retain this pyrophosphate group or a mimic to preserve these vital interactions. nih.govresearchgate.net However, the charged nature of the pyrophosphate group often limits cell permeability. researchgate.net To overcome this, prodrug strategies have been developed where the charged group is masked with ester groups, which can be cleaved by intracellular esterases to release the active inhibitor. researchgate.netportlandpress.com

Comparative Analysis of Broad-Spectrum versus Selective Inhibitory Profiles

Thiamine analogues can exhibit either broad-spectrum inhibition, affecting multiple TPP-dependent enzymes, or a selective inhibitory profile, targeting a specific enzyme. cam.ac.ukcam.ac.ukresearchgate.net The degree of selectivity is largely determined by the specific chemical modifications made to the thiamine scaffold. rsc.orgcam.ac.uk

Selective Inhibitors: Selective inhibitors are valuable for dissecting the role of a single TPP-dependent enzyme in a metabolic pathway or for developing targeted therapeutics. rsc.orgcam.ac.uk Selectivity can be achieved by designing analogues that exploit differences in the substrate-binding pockets or other less conserved regions of the active site. rsc.orgcam.ac.uk For example, certain furan-based and pyrrole-based thiamine analogues have been developed as potent and selective inhibitors of pyruvate dehydrogenase (PDH). rsc.orgrsc.org The introduction of specific substituents on the aromatic ring or modifications to the side chain can enhance selectivity by creating favorable interactions with the unique residues of the target enzyme's active site. cam.ac.uk For instance, a bis-triazole analogue, 17c, was found to be a highly selective inhibitor of the PDH E1 component. nih.govrsc.org

The following table summarizes the inhibitory activities of selected thiamine analogues, highlighting their potency and selectivity.

AnalogueTarget EnzymeIC50 (µM)KiNotes
Oxythiamine P. falciparum (in vitro)11 (thiamine-free)-Potency decreases significantly with increasing thiamine levels. nih.govrsc.org
Oxythiamine diphosphate (B83284) Rat liver transketolase0.02-0.2-Potent inhibitor. malariaworld.org
Oxythiamine diphosphate Yeast pyruvate decarboxylase-20 µMCompetitive inhibitor. malariaworld.org
Triazole-based analogue (17c) Porcine PDHc E1-30 nMHighly selective inhibitor of PDHc E1. nih.govrsc.org
Triazole-based analogue (24b) Porcine PDHc E1--Broad-spectrum inhibitor. nih.gov
Triazole-based analogue (24c) Porcine PDHc E1--Broad-spectrum inhibitor. nih.gov
Furan-based analogue Z. mobilis pyruvate decarboxylase-32.5 pMVery strong inhibitor. beilstein-journals.org
3-DeazaTPP Z. mobilis pyruvate decarboxylase-14 pMBinds 25,000 times more strongly than TPP. beilstein-journals.org
Benzoyl ester derivative of triazole analogue Porcine pyruvate dehydrogenase-54 nMPotent TPP competitive inhibitor.

Computational Methodologies in Ligand and Inhibitor Discovery

Computational methods play an increasingly important role in the discovery and optimization of thiamine analogues as enzyme inhibitors. rsc.org Techniques such as molecular docking and structure-based design provide valuable insights into the binding modes of these compounds and help to rationalize observed structure-activity relationships. rsc.orgcam.ac.uknih.gov

In silico docking studies are frequently used to predict how thiamine analogues will bind to the active site of a TPP-dependent enzyme. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. cam.ac.uk For example, docking studies of triazole-based analogues in the active site of human PDH E1 have shown that they adopt a similar V-shaped conformation to TPP itself. nih.gov These computational models can guide the design of new analogues with improved potency and selectivity by suggesting modifications that enhance favorable interactions or avoid steric clashes. rsc.orgcam.ac.uk

Computational approaches are also used to analyze the properties of potential inhibitors, such as their membrane permeability. portlandpress.com For instance, calculated LogD values can help to predict whether a compound is likely to cross cell membranes, a crucial property for inhibitors intended for use in cell-based assays or as therapeutic agents. portlandpress.com

Furthermore, computational methods can be used to explore the conformational landscape of the enzyme and its interaction with different ligands, providing a more dynamic picture of the inhibition mechanism. These insights are instrumental in the iterative process of inhibitor design, allowing for a more rational and efficient exploration of the chemical space. rsc.orgcam.ac.uk

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of cocarboxylase (B7798076), docking simulations are instrumental in predicting the binding affinity of its analogues to TPP-dependent enzymes. arxiv.org These simulations provide a score for each compound, allowing for a comparative ranking of their potential binding strengths. arxiv.org

The primary goal of these simulations is to identify how modifications to the cocarboxylase structure affect its interaction with the enzyme's active site. For instance, replacing the thiazolium ring with other neutral aromatic rings is a common strategy to create potent inhibitors. rsc.org Docking studies can help predict how these changes will alter the binding mode and affinity. While docking is a powerful tool for initial screening, it is often used in conjunction with other methods for more accurate predictions. mdpi.comnih.gov

Table 1: Key Considerations in Molecular Docking of Cocarboxylase Analogues

FactorDescription
Receptor Flexibility Accounting for the flexibility of the enzyme's active site, often through ensemble docking, can improve the accuracy of binding predictions. nih.gov
Ligand Protonation and Charges The protonation state and partial charges assigned to the cocarboxylase analogue significantly influence the calculated binding affinity. nih.gov
Scoring Functions The choice of scoring function is critical as it determines how the binding affinity is calculated and ranked. arxiv.org
Solvation Effects Incorporating the effects of the surrounding solvent, often using methods like the Poisson-Boltzmann continuum model, is crucial for realistic binding predictions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of molecules over time. nih.gov For cocarboxylase and its analogues, MD simulations are used to analyze their conformational landscape and how they interact with their target enzymes. mdpi.combiorxiv.org These simulations can reveal how the binding of an analogue affects the enzyme's structure and dynamics.

By simulating the system over a period of time, researchers can observe the stability of the protein-ligand complex and identify key interactions that contribute to binding. nih.gov This information is valuable for understanding the mechanism of action of both the natural coenzyme and its synthetic analogues. MD simulations can also be used to generate an ensemble of protein conformations for use in more advanced docking studies. nih.gov

Generalized Born Surface Area (MM-GBSA) Calculations for Binding Free Energy

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.gov It combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity than docking scores alone. walshmedicalmedia.com

The MM-GBSA method calculates the binding free energy by considering the energies of the complex, the free protein, and the free ligand. ambermd.org This approach has been successfully used to reproduce and rationalize experimental findings and to refine the results of virtual screening and docking. nih.gov For cocarboxylase analogues, MM-GBSA calculations can provide a quantitative estimate of their binding free energy to TPP-dependent enzymes, aiding in the identification of the most potent inhibitors. researchgate.netresearchgate.net

Table 2: Components of MM-GBSA Binding Free Energy Calculation

Energy TermDescription
ΔEMM The change in molecular mechanics energy in the gas phase, including bonded, electrostatic, and van der Waals interactions. walshmedicalmedia.com
ΔGsolv The change in solvation free energy, composed of polar and nonpolar contributions. walshmedicalmedia.com
-TΔS The change in conformational entropy upon binding. This term is often computationally expensive and can be neglected when comparing similar ligands. ambermd.org

Application of Analogues as Probes for Cellular Thiamine-Utilisation Pathways

Cocarboxylase analogues are invaluable tools for studying cellular thiamine-utilization pathways. acs.org By designing analogues that compete with the natural coenzyme, researchers can inhibit TPP-dependent enzymes and investigate the consequences for cellular metabolism. researchgate.netnih.gov

A common strategy involves creating analogues where the thiazolium ring is replaced by a different heterocyclic system. rsc.orgrsc.org These modifications can lead to potent and selective inhibitors of specific TPP-dependent enzymes. rsc.org For these analogues to be effective as cellular probes, they must be able to cross cell membranes. researchgate.net Therefore, researchers often develop prodrug versions of the inhibitors that are more lipophilic and can be converted to the active form inside the cell. nih.gov

The use of such probes has been instrumental in understanding the role of thiamine in various diseases, including cancer. researchgate.netd-nb.info For example, some analogues have been shown to induce thiamine deficiency in cancer cells, highlighting the potential of targeting thiamine metabolism as a therapeutic strategy. nih.gov These studies rely on the ability of the analogues to broadly inhibit multiple TPP-dependent enzymes, effectively shutting down thiamine-dependent metabolic pathways. acs.org

Advanced Analytical Methodologies for Cocarboxylase Research

Spectroscopic and Fluorimetric Assays

Spectroscopic methods, particularly those leveraging fluorescence, are widely employed for cocarboxylase (B7798076) analysis due to their high sensitivity. These assays typically rely on the chemical conversion of thiamine (B1217682) and its phosphate (B84403) esters into a highly fluorescent derivative.

A differential kinetic fluorimetric method allows for the simultaneous determination of thiamine and its pyrophosphate ester, cocarboxylase. capes.gov.br This technique is predicated on the different rates at which thiamine and cocarboxylase are oxidized to their respective fluorescent thiochrome derivatives. The oxidation is commonly carried out in an alkaline medium using an oxidizing agent such as mercury(II) or potassium ferricyanide. capes.gov.brcornell.edu

By measuring the fluorescence intensity over time, the initial reaction rate can be calculated. Since thiamine and cocarboxylase exhibit different reaction kinetics, their individual concentrations in a mixture can be resolved using mathematical approaches like the logarithmic extrapolation method. capes.gov.br Research has demonstrated that this method can produce linear calibration graphs for each analyte within a concentration range of 4 x 10⁻⁸ to 3 x 10⁻⁵ M, enabling the resolution of thiamine/cocarboxylase mixtures in ratios from 4:1 to 1:15. capes.gov.br

Table 1: Parameters for Differential Kinetic Fluorimetric Method

ParameterDetailsSource
Principle Different oxidation rates of thiamine and cocarboxylase capes.gov.br
Reaction Oxidation to fluorescent thiochrome derivatives capes.gov.brcornell.edu
Common Oxidants Mercury(II), Potassium Ferricyanide, Cerium(IV) capes.gov.brnih.govactapharmsci.com
Measurement Initial reaction rate via fluorescence intensity over time actapharmsci.com
Linear Range 4 x 10⁻⁸ to 3 x 10⁻⁵ M capes.gov.br
Application Simultaneous determination in mixtures capes.gov.br

The quantitative analysis of cocarboxylase is most commonly achieved by its conversion to the highly fluorescent molecule, thiochrome pyrophosphate. cornell.edunih.gov This oxidation reaction is typically performed under alkaline conditions (pH > 8), with fluorescence intensity reaching its maximum at a pH of 12-13. nih.gov

The resulting thiochrome derivative exhibits strong fluorescence, which allows for highly sensitive detection. The typical excitation and emission wavelengths for thiochrome are approximately 360-370 nm and 450-460 nm, respectively. cornell.edumatec-conferences.org This fluorimetric method forms the basis of many standard analytical procedures for thiamine and its esters. nih.gov However, a significant challenge in biological samples is the presence of other constituents that autofluoresce at similar wavelengths, which may require additional sample preparation steps or chromatographic separation to ensure accurate quantification. cornell.edu

Chromatographic Separation and Detection Techniques

Chromatographic methods are paramount for the specific analysis of cocarboxylase, as they separate it from thiamine, other phosphate esters, and interfering matrix components before detection.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of cocarboxylase (thiamine diphosphate (B83284), TDP) and other thiamine vitamers. nih.govscispace.com The method typically employs a reversed-phase column (e.g., C18) for separation. nih.gov

A common approach involves derivatizing the thiamine compounds into their thiochrome derivatives before or after chromatographic separation (pre-column or post-column derivatization). scispace.com The thiochromes are then detected by a fluorescence detector, providing high sensitivity and specificity. The lower limit of quantification using this method can be as low as 3 nmol/L. scispace.com HPLC methods have been developed to separate and measure free thiamine and its phosphate esters in whole blood within 5.5 minutes. scispace.com The analytical measurement range for TDP has been reported to be from 1.7 to 442.3 nmol/L. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. UHPLC systems use columns with smaller particle sizes (e.g., 1.9 µm), which leads to greater separation efficiency. sigmaaldrich.com

In comparative studies for analyzing thiamine derivatives and other compounds, UHPLC has been shown to dramatically reduce analysis time. For instance, a separation that takes less than 20 minutes by HPLC can be achieved in under 8 minutes using UHPLC, which also significantly decreases the consumption of mobile phase solvents. nih.gov A UHPLC method using a Titan C18 column demonstrated the excellent resolution of a mixture of nine water-soluble vitamins, including thiamine, in just 2.5 minutes. sigmaaldrich.com This makes UHPLC a highly efficient technique for high-throughput analysis of cocarboxylase in various samples.

Table 2: Comparison of HPLC and UHPLC for Thiamine Vitamer Analysis

FeatureHPLCUHPLCSource
Typical Run Time < 20 minutes< 8 minutes nih.gov
Column Particle Size 5 µm< 2 µm (e.g., 1.9 µm) sigmaaldrich.comnih.gov
Efficiency GoodHigh to Very High nih.gov
Solvent Consumption StandardReduced nih.gov
Application Example Separation of thiamine and its esters in whole bloodRapid analysis of B vitamins in vitamin water scispace.comsigmaaldrich.com

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact, non-volatile, and thermally labile compounds like cocarboxylase tetrahydrate. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a valuable tool for metabolite profiling that can include thiamine-related compounds. mdpi.com

For GC analysis, the direct measurement of cocarboxylase is precluded by its structure. Instead, the technique can be used to measure smaller, more volatile fragments of the molecule after chemical or enzymatic cleavage. For example, cleavage at the methylene (B1212753) bridge of the thiamine molecule yields a less polar thiazole (B1198619) fragment (4-methyl-5-(2-hydroxyethyl)thiazole), which can be extracted into an organic solvent and subsequently analyzed by GC. cornell.edu This approach allows for indirect quantification and is useful in broader metabolic studies to understand the pathways involving thiamine and its derivatives. mdpi.com

Mechanistic Analytical Approaches

Advanced research into cocarboxylase tetrahydrate, the biologically active form of thiamine (Vitamin B1), necessitates sophisticated analytical methodologies to elucidate its complex chemical behavior. Mechanistic approaches, focusing on the dynamics of its phosphate ester bonds, are crucial for understanding its function and stability. These methods delve into the enzymatic and kinetic profiles of its hydrolysis, providing foundational data on its reactivity in various chemical environments.

Enzymatic Hydrolysis for Phosphate Ester Analysis

The analysis of cocarboxylase, or thiamine diphosphate (ThDP), often involves the strategic use of enzymes to selectively cleave its phosphate ester bonds. This biochemical approach allows for the quantification and characterization of thiamine and its various phosphorylated forms. Enzymes such as thiamine pyrophosphatases and monophosphatases are instrumental in this process. The hydrolysis of ThDP by thiamine pyrophosphatases yields thiamine monophosphate (ThMP), which can be further hydrolyzed to thiamine by thiamine monophosphatases researchgate.net. This sequential enzymatic action allows researchers to differentiate and measure the concentrations of each phosphate ester derivative.

Another significant enzymatic method is the erythrocyte transketolase activity (ETKA) assay. cornell.edu Transketolase is a ThDP-dependent enzyme crucial for the pentose (B10789219) phosphate pathway. wikipedia.orgnih.govresearchgate.net The activity of this enzyme is directly proportional to the amount of available ThDP. In this assay, the baseline activity of transketolase in a sample is measured. Subsequently, exogenous ThDP is added, and the activity is reassessed. A significant increase in enzyme activity after the addition of ThDP indicates an initial deficiency of the cofactor in the sample, thereby providing an indirect measure of the cocarboxylase concentration. cornell.edu Purified forms of ThDP-dependent enzymes can be utilized in a manner similar to an Enzyme-Linked Immunosorbent Assay (ELISA) for specific recognition and quantification of thiamine content. cornell.edu

The general procedure for analyzing the liberated free phosphate involves a colorimetric method. After enzymatic hydrolysis, the reaction is stopped, often by cooling. The resulting solution is then treated with reagents like ammonium molybdate and 1-amino-4-naphthol sulfonic acid (ANS), which react with the liberated inorganic phosphate to produce a colored complex, typically blue. The absorbance of this solution is measured with a spectrophotometer, and the phosphate concentration is determined by comparison with a standard calibration curve. sphinxsai.comresearchgate.net

Studies on Hydrolysis Kinetics in Aqueous and Micellar Environments

The hydrolysis of cocarboxylase (thiamine pyrophosphate, TPP) is a reaction of significant interest due to its implications for the vitamin's stability and bioavailability. Kinetic studies reveal that the spontaneous hydrolysis of TPP in aqueous buffer media is remarkably sluggish, even at elevated temperatures. sphinxsai.comresearchgate.net However, the reaction environment dramatically influences the rate of this process. The hydrolysis follows first-order kinetics, and the rate is dependent on the pH of the medium. sphinxsai.com

The introduction of surfactants to form micelles in the aqueous solution can drastically alter the hydrolysis kinetics. Research has shown that anionic micelles, such as sodium dodecyl sulfate (SDS), and nonionic micelles can significantly accelerate the hydrolysis of TPP, even at room temperature. sphinxsai.comresearchgate.net Conversely, the presence of cationic micelles can lead to the formation of a precipitate. sphinxsai.com

The catalytic effect of micelles is complex and sensitive to both hydrophobic and electrostatic interactions. sphinxsai.com In the presence of the anionic surfactant SDS, the rate of hydrolysis is inhibited at a pH below 4.00, but is significantly catalyzed at a pH above this value. sphinxsai.com This pH-dependent effect is attributed to the electrostatic interactions between the ionic species of TPP and the charged surface of the micelle. At higher pH, favorable hydrophobic interactions appear to overcome the electrostatic repulsion between the dianionic TPP species and the negatively charged micelle surface, leading to rate enhancement. sphinxsai.com In contrast, nonionic micelles like Triton-X 100 have been observed to inhibit the rate of hydrolysis across a wide pH range. sphinxsai.com This inhibition may be due to electrostatic repulsion between the monoionic TPP species (predominant at pH below 4.00) and a negative potential created by the oxygen atoms of the polyoxyethylene group on the micelle surface. sphinxsai.com

The mechanism of hydrolysis in these micellar systems can be explained using models such as the Menger-Portnoy enzymatic model and the Piszkiewicz co-operativity model. sphinxsai.comresearchgate.net

The following table presents kinetic data on the hydrolysis of Thiamine Pyrophosphate (TPP) in the presence of the anionic surfactant Sodium Dodecyl Sulfate (SDS) at different pH values and temperatures. The rate constant, k', indicates the speed of the reaction.

Cocarboxylase in Cellular and Organismal Stress Responses and Adaptation

Investigation of Role in Oxidative and Osmotic Stress Acclimation (e.g., Yeast Models)

Yeast, particularly Saccharomyces cerevisiae, serves as a key eukaryotic model for studying cellular stress responses. Cocarboxylase (B7798076) is integral to this process. Studies show that yeast adjusts its thiamine (B1217682) metabolism to cope with adverse conditions like oxidative and osmotic stress. nih.gov

Under oxidative stress (induced by hydrogen peroxide) and osmotic stress (induced by sorbitol), yeast cells demonstrate an increased production of enzymes involved in thiamine biosynthesis (THI4, THI6), TPP synthesis (THI80), and a key TPP-requiring enzyme, transketolase (TKL1). nih.gov This upregulation suggests a heightened demand for TPP to maintain metabolic integrity and combat stress-induced damage. nih.gov Interestingly, the magnitude of this response can depend on the yeast's growth phase and the external availability of thiamine. nih.gov

Further research indicates that thiamine itself contributes to resistance against oxidative, osmotic, and thermal stress in S. cerevisiae. nih.govoup.com The presence of external thiamine was found to decrease the production of reactive oxygen and nitrogen species under stress, thereby reducing protein oxidation. nih.govresearchgate.net This protective effect appears to be partially independent of cocarboxylase's coenzymatic functions, suggesting a direct antioxidant role for thiamine or its other derivatives. nih.govresearchgate.net

In pathogenic Candida species, the reliance on thiamine during oxidative stress is even more pronounced than in S. cerevisiae. bibliotekanauki.pl These pathogens show an increased demand for TPP and the TPP-dependent enzyme transketolase when challenged with hydrogen peroxide, highlighting the critical role of this metabolic pathway in fungal defense systems. bibliotekanauki.pl

Mutant yeast strains with defects in stress-signaling pathways (e.g., yap1Δ for oxidative stress, hog1Δ for osmotic stress) or thiamine biosynthesis (thi4Δ) show altered TPP metabolism, suggesting that thiamine pathways can partially compensate for damages in the cell's primary defense systems. nih.gov

Table 1: Key TPP-Related Genes/Enzymes in Yeast Stress Response

Gene/EnzymeFunctionObserved Response to Oxidative/Osmotic Stress
THI4Thiazole (B1198619) synthase, involved in thiamine biosynthesisExpression and activity generally increased nih.gov
THI6Thiamine monophosphate (TMP) synthaseExpression and activity generally increased nih.gov
THI80Thiamine pyrophosphokinase, synthesizes TPP from thiamineExpression and activity generally increased nih.gov
TKL1 (Transketolase)TPP-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathwayActivity generally increased nih.gov

Influence on Metabolic Flexibility and Adaptation in Plants

In plants, cocarboxylase is essential for the activity of enzymes in the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway, which are fundamental for energy production and biosynthesis. nih.gov The regulation of TPP levels is critical for metabolic flexibility, allowing plants to adapt to changing environmental cues such as light. nih.govnih.gov

Plant metabolism is under tight diurnal regulation, cycling between light and dark periods. frontiersin.org The biosynthesis of thiamine itself is regulated by the circadian clock. nih.gov Cocarboxylase plays a significant role in this daily metabolic rhythm. Studies using Arabidopsis thaliana mutants with a dysfunctional TPP riboswitch—a regulatory RNA element that senses TPP levels—reveal the importance of maintaining appropriate TPP concentrations. These mutants accumulate excess TPP and lose metabolic flexibility. nih.govresearchgate.net

Control plants exhibit normal diurnal oscillations in the levels of key metabolites like glycine (B1666218), maltose, and fumarate. nih.gov However, in the TPP-accumulating mutants, these daily fluctuations are dampened, demonstrating their inability to properly regulate central carbon metabolism in response to the day/night cycle. nih.govresearchgate.net This highlights TPP's role in coordinating metabolic pathways to align with the availability of light and energy. nih.gov

Acclimation to changes in day length (photoperiod) is crucial for plant development and reproductive success. nih.govmdpi.com Cocarboxylase is a key player in this adaptive process. Research has shown that the metabolic phenotypes of TPP riboswitch mutants are photoperiod-dependent. nih.govnih.gov The differences between mutant and wild-type plants become more pronounced when they are transferred from a short-day to a long-day photoperiod. nih.gov

This suggests that proper TPP homeostasis is required for the metabolic adjustments needed to acclimate to longer days. nih.gov Plants unable to regulate TPP levels cannot effectively reconfigure their metabolic networks, affecting everything from carbohydrate balance to the levels of photorespiratory intermediates. nih.govnih.gov This demonstrates that cocarboxylase is not just a passive cofactor but an integral part of the signaling and regulatory network that allows plants to perceive and respond to seasonal changes. nih.gov

Comparative Studies of Thiamine Diphosphate-Dependent Enzymes across Prokaryotic and Eukaryotic Organisms

Thiamine diphosphate-dependent enzymes are found across all domains of life, but they exhibit structural and functional diversity. researchgate.netnih.gov Comparative studies of these enzymes, such as transketolase (TKT), provide insights into their evolution and specific adaptations.

Specific amino acid residues in the active site also differ. Human TKT uses two lysine (B10760008) residues and a serine to interact with the pyrophosphate group of cocarboxylase, a unique feature. nih.gov Furthermore, a glutamine (Gln189) in human TKT replaces an isoleucine found in most non-mammalian versions, and another glutamine (Gln428) replaces a histidine that is otherwise invariant in non-mammalian TKTs. nih.gov In contrast, comparing human TKT to that of Mycobacterium tuberculosis reveals that the bacterial enzyme is significantly longer and has different loop structures. nih.gov These subtle yet significant structural differences can affect cofactor binding, substrate specificity, and catalytic efficiency, reflecting the distinct metabolic contexts of different organisms. nih.goviucr.org

Table 2: Structural Comparison of Transketolase (TKT) Across Different Species

FeatureHuman TKTYeast (S. cerevisiae) TKTBacterial (M. tuberculosis) TKT
Overall FoldConserved three-domain (α/β) structure nih.govConserved three-domain (α/β) structure nih.govConserved three-domain (α/β) structure nih.gov
Key Active Site ResiduesUnique Lys/Ser for phosphate binding; Gln428 replaces conserved His nih.govConserved His (H481) for catalysis sun.ac.zaHigh similarity to other microbial TKTs nih.gov
Structural DifferencesVariations in loop regions; shorter linker domain nih.govnih.govConsidered a canonical structure for comparison nih.govLonger protein with additional loop regions compared to human TKT nih.gov
Sequence Identity vs. Human100%~55-60%~23% nih.gov

Interconnections with Other Metabolic Networks (e.g., Photorespiration, TCA Cycle)

Cocarboxylase-dependent enzymes are positioned at critical metabolic crossroads, linking major pathways like glycolysis, the pentose phosphate pathway (PPP), the TCA cycle, and photorespiration. cornell.edumdpi.com

The pyruvate (B1213749) dehydrogenase complex (PDC) , which requires TPP, is the gatekeeper to the TCA cycle, converting pyruvate from glycolysis into acetyl-CoA. d-nb.infowikipedia.org This reaction irrevocably commits carbon to mitochondrial respiration. wikipedia.org Another TPP-dependent enzyme, α-ketoglutarate dehydrogenase , catalyzes a rate-limiting step within the TCA cycle itself. cornell.edumdpi.com

Transketolase (TKT) , a TPP-dependent enzyme in the PPP, connects carbohydrate metabolism back to glycolysis by producing intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.org Crucially, TKT and the PPP also link to the photorespiratory cycle in plants. Photorespiration is a process that salvages carbon lost when RuBisCO fixes oxygen instead of carbon dioxide. The PPP provides erythrose-4-phosphate, which is necessary for the cycle, and metabolomic studies have revealed a close relationship between photorespiration and the TCA cycle. nih.govmdpi.com For instance, Arabidopsis mutants with high TPP levels accumulate fewer photorespiratory intermediates like glycine and serine, indicating a TPP-mediated modulation of the flux between these interconnected pathways. nih.govmdpi.com This demonstrates that cocarboxylase availability can influence the balance between major carbon and energy pathways, which is essential for adapting to changing metabolic demands. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.